molecular formula C19H25N3O2 B2941464 6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester CAS No. 1823261-86-4

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester

Cat. No.: B2941464
CAS No.: 1823261-86-4
M. Wt: 327.428
InChI Key: LVJIARBAIXJWLV-UHFFFAOYSA-N
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Description

6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure. It is characterized by a benzyl group attached to the 6th position, a cyano group at the 8th position, and a tert-butyl ester group at the 2nd position of the spirocyclic diaza-spiro[3.4]octane ring system. This compound is of interest in various scientific research applications due to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is to start with a suitable diaminocyclohexane derivative, which undergoes cyclization and subsequent functional group modifications.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

  • Addition: Electrophilic addition reactions can be performed using halogens or other electrophiles.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted spirocyclic compounds.

  • Addition: Formation of halogenated or other functionalized derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. In receptor binding, it may interact with specific receptors, triggering a biological response. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 5-Oxo-8-phenyl-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester

  • 2,6-Diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester

  • 6-Benzyl-2-Boc-2,6-diaza-spiro[3.4]octane-8-carboxylic acid methyl ester

Uniqueness: 6-Benzyl-8-cyano-2,6-diaza-spiro[3.4]octane-2-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and the spirocyclic structure, which can lead to distinct reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 7-benzyl-5-cyano-2,7-diazaspiro[3.4]octane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-18(2,3)24-17(23)22-13-19(14-22)12-21(11-16(19)9-20)10-15-7-5-4-6-8-15/h4-8,16H,10-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVJIARBAIXJWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(CC2C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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